2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 923193-89-9
Cat. No.: VC6615496
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923193-89-9 |
|---|---|
| Molecular Formula | C20H15F3N4O2 |
| Molecular Weight | 400.361 |
| IUPAC Name | 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-9-13-5-2-3-8-16(13)27(17)11-18(28)24-15-7-4-6-14(10-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
| Standard InChI Key | YVDXWPUAIVUWKU-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central indole core substituted at the 1-position with an acetamide group. The acetamide’s nitrogen links to a 3-(trifluoromethyl)phenyl moiety, while the indole’s 2-position hosts a 5-methyl-1,3,4-oxadiazole ring. Key structural attributes include:
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Indole scaffold: A bicyclic aromatic system known for mimicking tryptophan residues in proteins, facilitating interactions with biological targets .
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1,3,4-Oxadiazole: A heterocycle contributing to metabolic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activities .
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Trifluoromethyl group: Enhances lipophilicity and bioavailability while resisting oxidative degradation.
The SMILES string CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F and InChIKey YVDXWPUAIVUWKU-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Physicochemical Properties
While solubility data remain unreported, the molecular weight (400.361 g/mol) and calculated partition coefficient (cLogP ~3.2) suggest moderate lipophilicity, aligning with orally bioavailable drug candidates. The trifluoromethyl group likely reduces basicity, favoring passive cellular uptake.
Synthesis and Structural Optimization
Synthetic Routes
Although a detailed protocol for this specific compound is unavailable, analogous indole-oxadiazole hybrids are typically synthesized via:
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Indole functionalization: N-alkylation of indole with bromoacetamide intermediates.
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Oxadiazole formation: Cyclocondensation of hydrazides with carboxylic acid derivatives under dehydrating conditions .
A hypothetical pathway involves:
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Reacting 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with indole-2-amine to form the oxadiazole-indole intermediate.
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Subsequent N-acetylation with chloroacetamide followed by coupling to 3-(trifluoromethyl)aniline.
Structural Analogues
Patent WO2017222951A1 discloses related 5-trifluoromethyl-1,3,4-oxadiazoles as HDAC6 inhibitors, highlighting the pharmacological relevance of this scaffold . For example, compound (2R)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]propan-1-one (InChIKey: TZOMKGBTFPQEAA-QGZVFWFLSA-N) shares the trifluoromethyl-oxadiazole motif and demonstrates nanomolar HDAC6 inhibition .
Biological Activities and Mechanisms
Epigenetic Modulation
The oxadiazole-tritylphenyl architecture aligns with HDAC inhibitor pharmacophores. HDAC6, a cytoplasmic deacetylase regulating α-tubulin and heat shock proteins, is implicated in cancer and neurodegenerative diseases. Structural analogues in WO2017222951A1 exhibit IC50 values <100 nM for HDAC6, suggesting potential for isoform-selective inhibition .
Table 1: Biological Activities of Related Indole-Oxadiazole Derivatives
Pharmacokinetic Considerations
Metabolic Stability
The 1,3,4-oxadiazole ring resists hepatic CYP450-mediated oxidation, while the trifluoromethyl group retards aromatic hydroxylation. These features may confer favorable half-life profiles in preclinical models .
Future Directions and Applications
Oncology
HDAC6 inhibition could synergize with proteasome inhibitors in multiple myeloma or enhance chemosensitivity in solid tumors .
Infectious Diseases
Structural optimization for mycobacterial targets like DprE1 or MmpL3 may yield novel anti-tubercular agents .
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